QAQ dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
QAQ dichloride is synthesized through a series of chemical reactions involving azobenzene derivatives. The synthesis typically involves the following steps:
Formation of Azobenzene Core: The azobenzene core is formed through the diazotization of aniline derivatives followed by coupling with another aniline derivative.
Quaternization: The azobenzene core is then quaternized with triethylamine to form the final this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in specialized facilities equipped to handle the specific requirements of photoswitchable compounds .
Chemical Reactions Analysis
Types of Reactions
QAQ dichloride undergoes several types of chemical reactions, including:
Photoisomerization: This compound can switch between its trans and cis forms under specific wavelengths of light (500 nm for trans to cis and 380 nm for cis to trans).
Channel Blocking: In its trans form, this compound blocks voltage-gated sodium, potassium, and calcium channels, while in its cis form, it does not exhibit this blocking activity.
Common Reagents and Conditions
Micropipette Injection: This compound is often injected into cells using a micropipette to achieve targeted photosensitization.
Major Products Formed
The major products formed from the reactions involving this compound are its trans and cis isomers, which exhibit different biological activities .
Scientific Research Applications
QAQ dichloride has a wide range of scientific research applications, including:
Neuroscience: It is used to study the signaling mechanisms involved in acute and chronic pain by blocking voltage-gated sodium, potassium, and calcium channels in pain-sensing neurons
Pharmacology: The compound is used to develop new analgesic drugs by studying its light-sensitive analgesic properties.
Cell Biology: This compound is used to investigate the role of ion channels in various cellular processes.
Mechanism of Action
QAQ dichloride exerts its effects by blocking voltage-gated sodium, potassium, and calcium channels in its trans form. The compound switches between its trans and cis forms under specific wavelengths of light, allowing for precise control of its channel-blocking activity. This photoswitchable property enables researchers to modulate neuronal activity and study the signaling mechanisms involved in pain and other physiological processes .
Comparison with Similar Compounds
QAQ dichloride is unique among photoswitchable compounds due to its ability to block multiple types of ion channels (sodium, potassium, and calcium) and its reversible switching between trans and cis forms. Similar compounds include:
Azobenzene Derivatives: These compounds also exhibit photoswitchable properties but may not block multiple ion channels.
Photochromic Blockers: These compounds are used in optogenetics and neuroscience research but may have different molecular targets and mechanisms of action.
This compound stands out due to its broad applicability in various fields of scientific research and its unique mechanism of action.
Properties
CAS No. |
1204416-85-2 |
---|---|
Molecular Formula |
C28H44Cl2N6O2 |
Molecular Weight |
567.6 |
IUPAC Name |
triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium;dichloride |
InChI |
InChI=1S/C28H42N6O2.2ClH/c1-7-33(8-2,9-3)21-27(35)29-23-13-17-25(18-14-23)31-32-26-19-15-24(16-20-26)30-28(36)22-34(10-4,11-5)12-6;;/h13-20H,7-12,21-22H2,1-6H3;2*1H |
InChI Key |
FMRFNWCKOYDRFE-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C[N+](CC)(CC)CC.[Cl-].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
QAQ dichloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.